N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
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Overview
Description
N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a thiophene ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions. One common method involves the Staudinger reaction, where a ketene-imine cycloaddition is performed to form the thiazole ring . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine . The thiophene ring can be introduced through various condensation reactions, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned reactions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like ceric ammonium nitrate (CAN) are commonly used for oxidative deprotection.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The thiophene and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, which may contribute to their biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): Known for its analgesic and antipyretic properties.
Thiophene derivatives: Widely studied for their applications in organic electronics and medicinal chemistry.
Uniqueness
N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and thiazole rings makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-2-18-12-7-5-11(6-8-12)16-15-17-13(10-20-15)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEITQPLMCYVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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